molecular formula C19H18N2O2S B2803010 3-(Benzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline CAS No. 897758-69-9

3-(Benzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline

Cat. No.: B2803010
CAS No.: 897758-69-9
M. Wt: 338.43
InChI Key: BHZHBRCMAPJLHV-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline is a complex organic compound that features a quinoline core substituted with a benzenesulfonyl group and a pyrrolidinyl group

Scientific Research Applications

3-(Benzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Safety and Hazards

Benzenesulfonyl chloride is harmful if swallowed and causes severe skin burns and eye damage . It’s important to handle it with appropriate safety measures .

Future Directions

The future directions in the field of benzenesulfonyl compounds involve the development of new catalytic desulfitative functionalizations . This emerging field is displaying sulfone derivatives as a new class of substrates enabling catalytic C–C and C–X bond construction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline typically involves multi-step organic reactions One common method starts with the quinoline core, which undergoes sulfonylation with benzenesulfonyl chloride in the presence of a base such as pyridine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The pyrrolidinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzenesulfonyl)-4-(morpholin-1-yl)quinoline: Similar structure but with a morpholine group instead of pyrrolidine.

    3-(Benzenesulfonyl)-4-(piperidin-1-yl)quinoline: Contains a piperidine group instead of pyrrolidine.

Uniqueness

3-(Benzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline is unique due to the specific combination of the benzenesulfonyl and pyrrolidinyl groups, which confer distinct chemical and biological properties. This combination can result in different reactivity and interaction profiles compared to its analogs, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(benzenesulfonyl)-4-pyrrolidin-1-ylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c22-24(23,15-8-2-1-3-9-15)18-14-20-17-11-5-4-10-16(17)19(18)21-12-6-7-13-21/h1-5,8-11,14H,6-7,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHZHBRCMAPJLHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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